3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine
Description
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine core substituted with a 4-fluorophenyl group at the 3-position. This scaffold is part of a broader class of pyrazolo[4,3-c]pyridine derivatives investigated for diverse therapeutic applications, including oncology, infectious diseases, and immunomodulation . The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, making it a critical pharmacophore in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12/h1-4,14H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEDOGBTSALKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919612 | |
| Record name | 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87642-31-7, 916423-52-4 | |
| Record name | 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87642-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Alkylation Reactions and Yields
| Alkylating Agent | Product | Yield (%) |
|---|---|---|
| 1-Bromopropane | 1-n-Propyl derivative | 85 |
| 4-Fluorobenzyl bromide | 1-(4-Fluorobenzyl) derivative | 88 |
| 3-Methylbenzyl bromide | 1-(3-Methylbenzyl) derivative | 82 |
Acylation and Sulfonylation for Functional Diversification
Acylation of the secondary amine at position 5 is achieved using acyl chlorides. Triethylamine (TEA) as a base in methylene chloride facilitates the reaction between 4-fluorobenzoyl chloride and the piperidine nitrogen, forming 5-(4-fluorobenzoyl) intermediates. Subsequent hydrazine hydrate treatment cleaves the acyl group, regenerating the free amine. Sulfonylation parallels this approach, with methylsulfonyl chloride introducing sulfone groups at position 5, enhancing metabolic stability.
Acid-Catalyzed Ring Closure and Purification
The patent emphasizes acid-catalyzed cyclization using hydrogen chloride in ethanol or methanol. Post-reaction, the mixture is acidified to pH 2–3 at 0–15°C, precipitating the hydrochloride salt. Recrystallization from ethanol/water (3:1) yields >95% pure product. Free base conversion involves neutralization with sodium bicarbonate, followed by extraction into dichloromethane.
Structural Confirmation and Analytical Data
X-ray crystallography confirms the half-chair conformation of the tetrahydropyridine ring, with equatorial placement of substituents. Disordered trifluoromethyl groups in derivatives like 1-(4-chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine complicate structural resolution but validate the synthetic route.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
Pharmacological Properties
The compound acts as a modulator of the TASK-1 (KCNK3) potassium channel. This channel is implicated in various physiological processes, including cardiac rhythm regulation. The modulation of TASK-1 channels has been linked to the treatment of several cardiac conditions, particularly atrial arrhythmias such as atrial fibrillation (AF) and atrial flutter.
Antiarrhythmic Potential
Due to its ability to modulate potassium channels, 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine has been studied for its potential use in:
- Atrial Fibrillation (AF) : The compound may help in preventing the onset of AF by stabilizing cardiac electrical activity.
- Atrial Flutter : Similar to AF, it can be beneficial in managing atrial flutter through its effects on cardiac repolarization.
Research Findings and Case Studies
Several studies have investigated the pharmacological efficacy of this compound:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of 3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be contextualized by comparing it to structurally related derivatives. Key analogs vary in substituents at the 3-position or modifications to the core scaffold, leading to divergent biological activities (Table 1).
Table 1: Comparison of Pyrazolo[4,3-c]pyridine Derivatives
Antimycobacterial Activity
The 3-phenyl analog (IC₅₀ = 356–364 nM) demonstrated moderate inhibition of M. tuberculosis pantothenate synthetase, but replacement of the phenyl group with a bulkier tert-butyl-isoxazole carboxamide moiety (IC₅₀ = 90 nM) significantly improved potency, underscoring the importance of hydrophobic interactions in PS binding . The 4-fluorophenyl group in the query compound may similarly enhance target engagement through increased lipophilicity, though direct data are lacking.
Antibacterial Activity
Nitrofuran-tagged derivatives, such as compound 13g , exhibited potent activity against ESKAPE pathogens (MIC <1 µg/mL for Staphylococcus aureus), outperforming nitrofurantoin. The 5-nitrofuran moiety acts as a redox-active warhead, generating cytotoxic radicals upon bacterial nitroreductase activation, while the pyrazolo-pyridine core improves solubility and tissue penetration .
Kinase Inhibition and Immunomodulation
Fluorine substitution is often leveraged to optimize pharmacokinetic properties, such as metabolic stability and membrane permeability .
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies on 3-aryl derivatives revealed that hydrophobic (π) and electronic (σ) parameters correlate strongly with biological activity. For example, the 4-fluorophenyl group’s electron-withdrawing nature and moderate hydrophobicity balance target affinity and bioavailability, making it a favorable substituent in antihypertensive and antitubercular agents .
Biological Activity
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₃ClFN₃
- Molecular Weight : 253.703 g/mol
- CAS Number : 733757-82-9
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound | COX-2 IC₅₀ (µmol/L) | Reference |
|---|---|---|
| 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine | 0.04 ± 0.01 | |
| Celecoxib | 0.04 ± 0.01 |
Inhibition of COX-2 leads to reduced production of prostaglandins, which are mediators of inflammation. The structure-activity relationship (SAR) studies suggest that the presence of fluorine enhances the anti-inflammatory efficacy of these compounds.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:
- Caspase Activation : The compound activates caspases leading to programmed cell death.
- Cell Proliferation Inhibition : It has been shown to inhibit cell proliferation in various cancer cell lines.
In a study involving HepG2 and EACC cell lines, the compound exhibited promising cytotoxic effects at concentrations ranging from 100 to 200 µg/mL .
The biological activity of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine can be attributed to its interaction with specific molecular targets:
- COX Enzymes : As mentioned earlier, inhibition of COX enzymes reduces inflammatory mediators.
- Apoptotic Pathways : The compound influences pathways involved in apoptosis, such as the intrinsic and extrinsic pathways.
Study on Anti-inflammatory Effects
A study conducted by Tageldin et al. focused on the anti-inflammatory properties of various substituted pyrazolo derivatives including 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine. The results showed significant inhibition of edema in carrageenan-induced models .
Cytotoxicity Assessment
In another investigation assessing cytotoxicity against liver cancer cells (HepG2), the compound demonstrated a dose-dependent reduction in cell viability. This was measured using resazurin assays which indicated strong anticancer potential .
Q & A
Basic: What are common synthetic routes for 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine and its derivatives?
Methodological Answer:
Synthesis typically involves cyclocondensation of substituted pyrazole precursors with cyclic amines. For example:
- Step 1: React 5-nitrofuran-tagged oxazolyl intermediates with 1,3-oxazole derivatives using carbonyldiimidazole (CDI) as a coupling agent in DMF, followed by HCl salt formation (yields: 30–45%) .
- Step 2: Alkylation of pyrazolo[4,3-c]pyridine scaffolds using NaH and alkyl halides (e.g., 2-bromopropane) in THF at 273 K yields N-substituted derivatives .
- Key Data: Melting points range from 84–143°C, confirmed via NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and MS (e.g., [M+H]+ peaks at m/z 337–410) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on spectroscopic and crystallographic techniques :
- NMR/MS: Aromatic protons (4-fluorophenyl) appear as doublets (δ ~7.3–8.0 ppm, J = 8–10 Hz). Molecular ions are confirmed via high-resolution MS (e.g., m/z 227.04 for C7H9ClF3N3) .
- Single-Crystal XRD: Parameters include monoclinic space group P21/c with cell dimensions a = 13.017 Å, b = 12.771 Å, and β = 115.76°. Hydrogen bonds (C–H···O) stabilize the lattice .
Basic: What crystallographic parameters define pyrazolo[4,3-c]pyridine derivatives?
Methodological Answer:
Crystal structures are determined via X-ray diffraction :
| Parameter | Value | Source |
|---|---|---|
| Space group | P21/c | |
| Unit cell volume | 1789.4 ų | |
| Bond lengths | C–N: 1.33–1.47 Å | |
| Hydrogen bonds | C–H···O (2.40–2.60 Å) | |
| Torsion angles | Pyrazole ring: 0.01–0.39° deviation |
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
QSAR studies reveal:
- Hydrophobic substituents (e.g., tert-butyl) on the benzene ring enhance inhibitory activity (e.g., IC50 = 90 nM for Mycobacterium tuberculosis pantothenate synthetase) .
- Electron-withdrawing groups (e.g., trifluoromethyl) improve binding to PDE4 (IC50 = 0.03–1.6 µM) .
- Polar groups on the pyrazole ring reduce activity due to steric hindrance .
Advanced: What computational methods design enzyme-targeting derivatives?
Methodological Answer:
Hybrid ligand/receptor docking (LigBEnD) and structure-based design optimize binding:
- Step 1: Generate 3D conformers using programs like SHELX .
- Step 2: Dock derivatives into enzyme active sites (e.g., c-Met kinase) using van der Waals and electrostatic scoring .
- Case Study: Apixaban (FXa inhibitor) was designed by cyclizing carboxamido linkers into pyrazolopyridinone scaffolds, improving oral bioavailability .
Advanced: How to resolve conflicting biological data across studies?
Methodological Answer:
Analyze variables:
- Assay Conditions: Differences in enzyme sources (e.g., human vs. bacterial) or buffer pH alter IC50 values .
- Substituent Effects: Conflicting SAR may arise from unaccounted steric parameters (e.g., van der Waals volume VW) .
- Crystallographic Data: Validate binding modes using high-resolution structures (e.g., SHELX-refined models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
